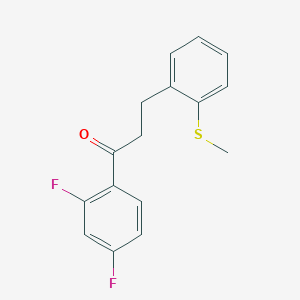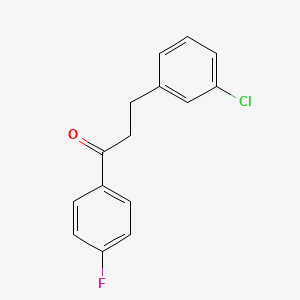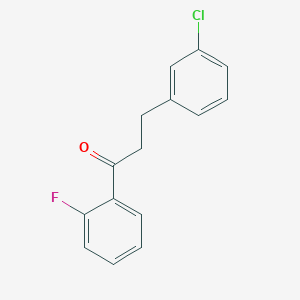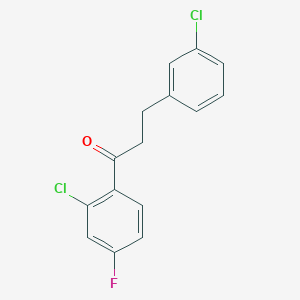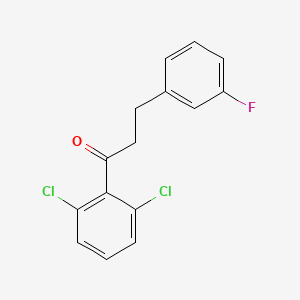
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO and a molecular weight of 297.15 g/mol . It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring. This compound is typically used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone can be achieved through several methods. One common synthetic route involves the reaction of 2,6-dichlorobenzoyl chloride with 3-fluorobenzene in the presence of a base such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Another method involves the use of Suzuki-Miyaura coupling, where 2,6-dichlorophenylboronic acid is coupled with 3-fluorophenyl bromide in the presence of a palladium catalyst . Industrial production methods often involve large-scale batch reactions with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions . Major products formed from these reactions include alcohols, carboxylic acids, esters, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with receptor proteins, modulating their signaling pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone can be compared with other similar compounds, such as:
2,6-Dichloro-3-fluoroacetophenone: This compound has a similar structure but lacks the propiophenone moiety, making it less versatile in certain synthetic applications.
2,6-Dichloro-3-fluorobenzaldehyde: This compound has an aldehyde group instead of a ketone, which affects its reactivity and applications.
The uniqueness of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications .
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-5-2-6-13(17)15(12)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQVJWZFPBGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644556 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-75-4 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
